molecular formula C21H20N4O3 B2390854 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 896372-63-7

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2390854
CAS No.: 896372-63-7
M. Wt: 376.416
InChI Key: GBCWNKQWHQKGOB-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both quinazolinone and indole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with an appropriate indole derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as β-cyclodextrin-SO3H, which can be recovered and reused .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: Both the quinazolinone and indole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide apart is the combination of both quinazolinone and indole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader range of biological activities.

Biological Activity

The compound 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has garnered attention in recent research for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of quinazolinone derivatives with indole-based moieties. The detailed synthetic pathways often include refluxing with specific reagents to yield the desired compound, which can then be characterized using spectroscopic methods such as NMR and IR spectroscopy.

Key Synthetic Steps

  • Starting Materials : The synthesis begins with 2,4-dioxoquinazoline derivatives and indole derivatives.
  • Reflux Conditions : The reaction conditions often involve refluxing in solvents like formic acid or other organic solvents to facilitate cyclization.
  • Characterization : The final product is characterized by its spectral data, confirming the presence of functional groups relevant to its biological activity.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Assays : In vitro assays showed that the compound has a notable cytotoxic effect at concentrations around 100 µg/ml, with significant differences observed compared to controls (p=0.017) .
  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer) and others, showing preferential inhibition of rapidly dividing cells .

Antibacterial Activity

The compound also exhibits promising antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Minimum Inhibitory Concentration (MIC)

  • The MIC values indicate strong antibacterial activity, with reported values as low as 0.98 µg/mL against MRSA .
  • Comparative studies against standard drugs like ciprofloxacin show that this compound can be more effective at lower concentrations .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Gyrase : This is crucial for bacterial DNA replication and has been a target for many antibacterial agents .
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .

Case Study: Anticancer Effects

In one study, the compound was tested on multiple cancer cell lines where it demonstrated significant antiproliferative activity. Specifically:

  • A549 Cells : Showed a notable reduction in viability compared to untreated controls.
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell proliferation .

Case Study: Antibacterial Efficacy

Another study focused on its antibacterial properties revealed:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Resistance Mechanisms : Investigations into how the compound circumvents common resistance mechanisms are ongoing .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
CytotoxicityA549 (Lung Cancer)100 µg/mL
AntibacterialMRSA0.98 µg/mL
AntibacterialE. coli10 µg/mL
AnticancerVarious Cell LinesVaries

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWNKQWHQKGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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